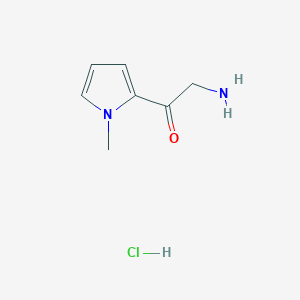
2-Amino-1-(1-methyl-1H-pyrrol-2-YL)ethanone hydrochloride
描述
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a pyrrole ring. It is commonly used in research and development due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction.
化学反应分析
Types of Reactions: 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
科学研究应用
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is widely used in scientific research due to its versatile properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and in the study of biological systems. Its applications extend to fields such as chemistry, biology, medicine, and industry.
作用机制
The mechanism by which 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological effects.
相似化合物的比较
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanone hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethanol
1-(1-methyl-1H-pyrrol-2-yl)ethanone
2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound unique in its applications and properties.
属性
IUPAC Name |
2-amino-1-(1-methylpyrrol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-9-4-2-3-6(9)7(10)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBMBDVTTCJINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697640 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668972-71-2 | |
| Record name | 2-Amino-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(3-Fluorophenyl)-5-[(piperidin-1-YL)methyl]-1H-benzimidazol-2-amine](/img/structure/B1504245.png)




![2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile](/img/structure/B1504254.png)




